molecular formula C9H5Cl2F3O2 B6293835 Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate CAS No. 2379322-18-4

Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate

Cat. No.: B6293835
CAS No.: 2379322-18-4
M. Wt: 273.03 g/mol
InChI Key: NWFLQLMCYXNLPM-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5Cl2F3O2. It is characterized by the presence of both chlorine and trifluoromethyl groups attached to a benzoate ester. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate typically involves the esterification of 2,6-dichloro-4-(trifluoromethyl)benzoic acid with methanol. This reaction is often catalyzed by acidic conditions, such as the presence of sulfuric acid or hydrochloric acid, to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and catalyst concentration to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can influence the compound’s bioavailability and efficacy .

Comparison with Similar Compounds

  • Methyl 4-(trifluoromethyl)benzoate
  • 2,6-dichloro-4-(trifluoromethyl)pyridine
  • 6,8-dichloro-3-methyl-2-(trifluoromethyl)pyrimidin-4-one

Comparison: Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate is unique due to the combination of chlorine and trifluoromethyl groups on the benzoate ester. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds.

Properties

IUPAC Name

methyl 2,6-dichloro-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFLQLMCYXNLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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